molecular formula C6H8BrN3O2 B15111927 5-Bromo-3-nitro-1-propyl-1H-pyrazole

5-Bromo-3-nitro-1-propyl-1H-pyrazole

Cat. No.: B15111927
M. Wt: 234.05 g/mol
InChI Key: XAIPJMAFILYOEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-nitro-1-propyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a bromine atom at the 5-position, a nitro group at the 3-position, and a propyl group at the 1-position of the pyrazole ring. The unique substitution pattern of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-nitro-1-propyl-1H-pyrazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-propyl-3-nitro-1H-pyrazole with bromine in the presence of a suitable solvent can yield the desired compound. The reaction conditions typically involve moderate temperatures and controlled addition of bromine to ensure selective bromination at the 5-position .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Mechanism of Action

The mechanism of action of 5-Bromo-3-nitro-1-propyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and propyl group may also contribute to the compound’s binding affinity and selectivity towards specific targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-nitro-1-propyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and nitro groups enhances its reactivity and potential for diverse applications in research and industry .

Properties

Molecular Formula

C6H8BrN3O2

Molecular Weight

234.05 g/mol

IUPAC Name

5-bromo-3-nitro-1-propylpyrazole

InChI

InChI=1S/C6H8BrN3O2/c1-2-3-9-5(7)4-6(8-9)10(11)12/h4H,2-3H2,1H3

InChI Key

XAIPJMAFILYOEW-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC(=N1)[N+](=O)[O-])Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.